2,6-Dichloro-4-nitrobenzene-1-diazonium chloride
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Overview
Description
2,6-Dichloro-4-nitrobenzene-1-diazonium chloride is an aromatic diazonium compound characterized by the presence of two chlorine atoms, a nitro group, and a diazonium group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-nitrobenzene-1-diazonium chloride can be synthesized through the diazotization of 2,6-dichloro-4-nitroaniline. The process involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt .
Industrial Production Methods
Industrial production of diazonium salts typically involves similar diazotization reactions but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium compound, which can be sensitive to temperature and light.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrobenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and reacted with the diazonium salt at low temperatures.
Major Products
Substitution Reactions: Products include 2,6-dichloro-4-nitrobenzene derivatives such as chlorides, bromides, and iodides.
Coupling Reactions: Azo compounds with extended conjugation and vibrant colors are formed.
Scientific Research Applications
2,6-Dichloro-4-nitrobenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules through diazonium coupling reactions.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrobenzene-1-diazonium chloride involves the formation of reactive intermediates during its chemical reactions. In substitution reactions, the diazonium group is replaced by nucleophiles, releasing nitrogen gas and forming new covalent bonds . In coupling reactions, the diazonium compound forms azo linkages with phenols or amines, resulting in the formation of azo compounds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Similar structure but lacks the diazonium group.
4-Chloro-2-nitroaniline: Contains a nitro and chloro group but lacks the second chlorine and diazonium group.
4-Chloro-2-nitrophenol: Similar nitro and chloro substitution but with a hydroxyl group instead of a diazonium group.
Uniqueness
2,6-Dichloro-4-nitrobenzene-1-diazonium chloride is unique due to the presence of both electron-withdrawing groups (nitro and chloro) and the diazonium group, which makes it highly reactive and versatile in various chemical reactions .
Properties
CAS No. |
26877-98-5 |
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Molecular Formula |
C6H2Cl3N3O2 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2,6-dichloro-4-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C6H2Cl2N3O2.ClH/c7-4-1-3(11(12)13)2-5(8)6(4)10-9;/h1-2H;1H/q+1;/p-1 |
InChI Key |
LLFDUWPBLWORCW-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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